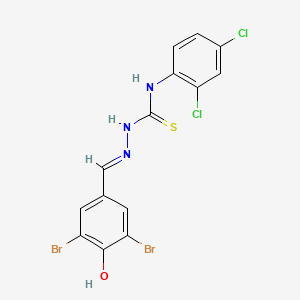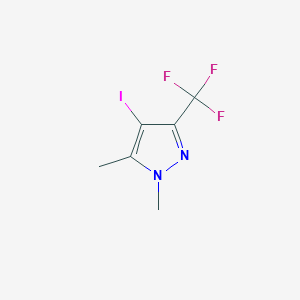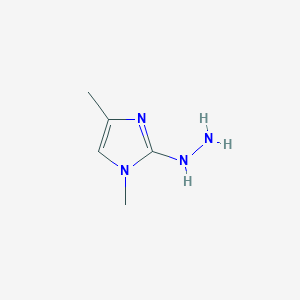![molecular formula C24H20F4N6O B10901864 N~2~-[1-(4-Fluorobenzyl)-1H-pyrazol-4-YL]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10901864.png)
N~2~-[1-(4-Fluorobenzyl)-1H-pyrazol-4-YL]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure combines elements from pyrazole, pyrimidine, and benzyl moieties, making it an intriguing target for research and drug development.
N~2~-[1-(4-Fluorobenzyl)-1H-pyrazol-4-YL]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide: is a complex heterocyclic compound with a diverse range of biological activities.
Preparation Methods
- The synthesis of this compound involves several steps. One common synthetic route starts with 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester, which cyclizes with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione to form the intermediate.
- Subsequent saponification with sodium hydroxide yields the final product .
Chemical Reactions Analysis
- Common reagents include N-bromosuccinimide (NBS) for bromination and other appropriate reagents for specific transformations .
N~2~-[1-(4-Fluorobenzyl)-1H-pyrazol-4-YL]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Investigating its reactivity and designing derivatives for specific purposes.
Biology: Studying its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Exploring its potential as an anticancer, antiviral, or anti-inflammatory agent.
Industry: Considering its use in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can explore related structures in the indole family.
- Indole derivatives often exhibit diverse biological activities, making them valuable for drug discovery .
Remember that this compound’s uniqueness lies in its intricate structure and potential applications
Properties
Molecular Formula |
C24H20F4N6O |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H20F4N6O/c25-17-8-6-15(7-9-17)13-33-14-18(12-29-33)30-23(35)20-11-22-31-19(16-4-2-1-3-5-16)10-21(24(26,27)28)34(22)32-20/h1-9,11-12,14,19,21,31H,10,13H2,(H,30,35) |
InChI Key |
NRCZAZKIAPHUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10901790.png)
![1-[(4-fluorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901796.png)
![1-ethyl-6-fluoro-7-(4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10901801.png)
![N'-(bicyclo[2.2.1]hept-2-ylidene)-4-(dimethylamino)benzohydrazide](/img/structure/B10901810.png)
![5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10901816.png)
![4-[(4Z)-4-(4-{2-[(4-carboxyphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10901818.png)
![ethyl 6-amino-4-{5-[(4-chlorophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10901825.png)
![N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline](/img/structure/B10901826.png)
![1,3-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B10901829.png)



![3-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10901850.png)

